Desoxycarbadox-D3
Overview
Description
Desoxycarbadox-D3 is a synthetic compound that belongs to the class of antibiotic drugs. It is a deuterium-labeled analogue of Desoxycarbadox, which is a metabolite of Carbadox. The chemical formula of this compound is C11H7D3N4O2, and it is commonly used in scientific research for its unique properties .
Mechanism of Action
Target of Action
Desoxycarbadox-D3 is the deuterium labeled Desoxycarbadox . Desoxycarbadox is a metabolite of Carbadox , which is a quinoxaline-di-N-oxide antibiotic compound . The primary targets of this compound are likely to be similar to those of its parent compound, Carbadox.
Mode of Action
As a deuterium-labeled compound, it is often used as a tracer for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Pharmacokinetics
Stable heavy isotopes of hydrogen, carbon, and other elements, such as deuterium in this compound, have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . This could potentially impact the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the compound, and thus its bioavailability.
Result of Action
As a deuterium-labeled compound, it is often used in research settings, particularly in drug development and pharmacokinetic studies .
Action Environment
For this compound, it is recommended to store the compound at 4°C, in sealed storage, away from moisture and light .
Biochemical Analysis
Biochemical Properties
As a deuterium-labeled variant of Desoxycarbadox, it is expected to share similar biochemical properties with its parent compound, Desoxycarbadox
Cellular Effects
As a deuterium-labeled variant of Desoxycarbadox, it is expected to share similar cellular effects with its parent compound, Desoxycarbadox
Molecular Mechanism
As a deuterium-labeled variant of Desoxycarbadox, it is expected to share similar mechanisms of action with its parent compound, Desoxycarbadox
Preparation Methods
Synthetic Routes and Reaction Conditions
Desoxycarbadox-D3 is synthesized through a series of chemical reactions involving the incorporation of deuterium into the molecular structure of Desoxycarbadox. The synthetic route typically involves the reaction of quinoxaline derivatives with hydrazinecarboxylic acid methyl ester under controlled conditions. The reaction conditions include the use of specific solvents, temperatures, and catalysts to ensure the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to achieve high yield and purity. The process includes the use of advanced analytical techniques to monitor the reaction progress and ensure the quality of the final product. The production is carried out in compliance with international standards for the development and production of reference materials .
Chemical Reactions Analysis
Types of Reactions
Desoxycarbadox-D3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-di-N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: Substitution reactions involve the replacement of functional groups within the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired products.
Major Products Formed
The major products formed from these reactions include quinoxaline-di-N-oxide derivatives, hydrazine derivatives, and substituted quinoxaline compounds. These products are often used in further research and development.
Scientific Research Applications
Desoxycarbadox-D3 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of related compounds.
Biology: Employed in studies involving the metabolism and pharmacokinetics of antibiotic drugs.
Medicine: Investigated for its potential therapeutic effects and as a model compound for studying drug interactions.
Industry: Utilized in the development of new antibiotics and as a feed additive for livestock to promote growth and prevent diseases
Comparison with Similar Compounds
Similar Compounds
Desoxycarbadox: The non-deuterated analogue of Desoxycarbadox-D3, used for similar applications but with different pharmacokinetic properties.
Carbadox: A quinoxaline-di-N-oxide antibiotic compound, from which Desoxycarbadox and this compound are derived
Uniqueness
This compound is unique due to the incorporation of deuterium atoms, which enhances its stability and allows for more precise studies in pharmacokinetics and metabolism. This makes it a preferred choice in research settings where accurate quantification and identification are crucial .
Properties
IUPAC Name |
trideuteriomethyl N-[(E)-quinoxalin-2-ylmethylideneamino]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O2/c1-17-11(16)15-13-7-8-6-12-9-4-2-3-5-10(9)14-8/h2-7H,1H3,(H,15,16)/b13-7+/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOEMFPLGOUBPJQ-QQAPZFQVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NN=CC1=NC2=CC=CC=C2N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC(=O)N/N=C/C1=NC2=CC=CC=C2N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1448350-02-4 | |
Record name | 1448350-02-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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